molecular formula C8H7ClN2 B1370667 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-56-7

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1370667
M. Wt: 166.61 g/mol
InChI Key: LIMOUCQGJZDFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of pyrrolopyrimidine derivative, which are nitrogen-fused heterocycles that commonly display a wide array of biological and pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The yield is reported to be 71% as a yellow solid with a melting point of 287–288 °C .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is represented by the empirical formula C8H7ClN2. It has a molecular weight of 166.61 .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine are complex and involve multiple steps. The compound exhibits potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a solid compound. Its SMILES string representation is Cc1cnc2[nH]ccc2c1Cl .

Scientific Research Applications

Cancer Therapy

  • Scientific Field : Oncology .
  • Application Summary : The compound is used in the design and synthesis of derivatives that inhibit the Fibroblast Growth Factor Receptor (FGFR). The FGFR signaling pathway plays a crucial role in various types of tumors, and targeting FGFRs is a promising strategy for cancer therapy .
  • Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their activities against FGFR1, 2, and 3 .
  • Results : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Diabetes Treatment

  • Scientific Field : Endocrinology .
  • Application Summary : The compound is used in the design and synthesis of pyrrolo[2,3-d]pyrimidine-based analogues that inhibit the α-amylase enzyme, which is a potential therapeutic target for diabetes .
  • Methods of Application : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme .
  • Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range .

Hyperglycemia Treatment

  • Scientific Field : Endocrinology .
  • Application Summary : The compound is used in the design and synthesis of analogues that can reduce blood glucose levels. This makes it potentially useful in the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia .
  • Methods of Application : The compound is used to synthesize analogues that can reduce the blood glucose levels .
  • Results : The synthesized compounds have shown efficacy in reducing blood glucose levels, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

Biological Research

  • Scientific Field : Biochemistry .
  • Application Summary : “4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Methods of Application : The compound is used as a reagent in various biological research experiments .
  • Results : The results of these experiments can vary widely depending on the specific research question and experimental design .

Antibacterial, Antifungal, and Antiviral Activities

  • Scientific Field : Microbiology .
  • Application Summary : Pyrrolo[2,3-b]pyridine derivatives have shown promising antibacterial, antifungal, and antiviral activities .
  • Methods of Application : The compound is used to synthesize derivatives that are then tested for their antibacterial, antifungal, and antiviral activities .
  • Results : The results of these experiments can vary widely depending on the specific microorganism and virus being targeted .

Kinase Inhibition

  • Scientific Field : Biochemistry .
  • Application Summary : Some derivatives of “4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine” have shown activity in inhibiting kinases .
  • Methods of Application : The compound is used to synthesize derivatives that are then tested for their kinase inhibitory activities .
  • Results : The results of these experiments can vary widely depending on the specific kinase being targeted .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMOUCQGJZDFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649805
Record name 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1020056-56-7
Record name 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020056-56-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.